Azepane-1-carboximidamide hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Azepane-1-carboximidamide hydrochloride can be synthesized through several methods. One common approach involves the ring expansion of five or six-membered compounds using various techniques such as thermal, photochemical, and microwave irradiation . The systematically designed schemes involve the synthesis of different derivatives of azepane using similar moieties by various researchers .
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing, sourcing, and procurement processes . These methods ensure the compound is produced in large quantities to meet research and industrial demands .
Chemical Reactions Analysis
Types of Reactions: Azepane-1-carboximidamide hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed: The major products formed from these reactions include different derivatives of azepane, which can be further utilized in various scientific and industrial applications .
Scientific Research Applications
Azepane-1-carboximidamide hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it has potential therapeutic implications due to its unique structure and properties . Additionally, it finds applications in various industries, including information storage, antioxidants, solvents, cosmetics, plastics, and vulcanization accelerators .
Mechanism of Action
The mechanism of action of Azepane-1-carboximidamide hydrochloride involves the ring expansion of either five or six-membered compounds using various methods such as thermal, photochemical, and microwave irradiation . This process leads to the formation of different derivatives of azepane, which can interact with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Azepane-1-carboximidamide hydrochloride include azepine, azepinone, benzazepine, and dibenzazepinone . These compounds share a similar seven-membered heterocyclic structure but differ in their specific functional groups and properties .
Uniqueness: Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
azepane-1-carboximidamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3.ClH/c8-7(9)10-5-3-1-2-4-6-10;/h1-6H2,(H3,8,9);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUVTJXLIHWQTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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